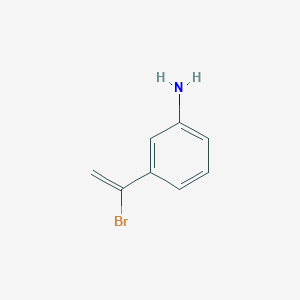![molecular formula C11H11N3O2 B14191924 2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile CAS No. 891842-39-0](/img/structure/B14191924.png)
2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile is an organic compound with the molecular formula C11H11N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound features a dimethylamino group, a nitro group, and a benzonitrile moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile typically involves the reaction of 4-nitrobenzonitrile with dimethylamine and an appropriate alkylating agent. One common method is the condensation of 4-nitrobenzonitrile with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzonitriles, and various other functionalized compounds.
Applications De Recherche Scientifique
2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group enhances the compound’s solubility and facilitates its interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(Dimethylamino)ethoxy]ethanol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a dimethylamino group allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
891842-39-0 |
|---|---|
Formule moléculaire |
C11H11N3O2 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethenyl]-4-nitrobenzonitrile |
InChI |
InChI=1S/C11H11N3O2/c1-13(2)6-5-9-7-11(14(15)16)4-3-10(9)8-12/h3-7H,1-2H3 |
Clé InChI |
AMATWRKKORCUCJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC1=C(C=CC(=C1)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)
![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)





![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)
![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)

![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)

![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide](/img/structure/B14191912.png)
